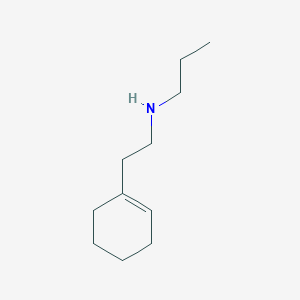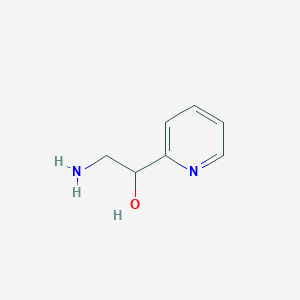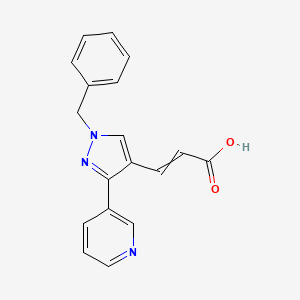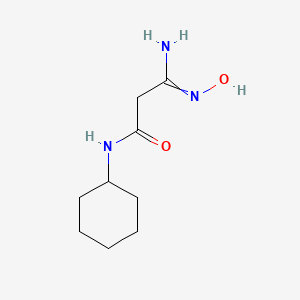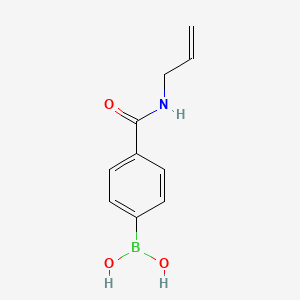
4-アリルアミノカルボニルフェニルボロン酸
概要
説明
4-Allylaminocarbonylphenylboronic acid is an organic compound that contains a boron atom bonded to a phenyl ring. The molecule also possesses an allyl amine group and a carbonyl group attached to the phenyl ring at the 4th position.
科学的研究の応用
4-Allylaminocarbonylphenylboronic acid has several scientific research applications:
作用機序
Target of Action
Boronic acids are known to interact with various enzymes and receptors, often forming reversible covalent bonds with a target molecule .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds . This allows them to modulate the activity of their target molecules, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the potential for boronic acids to interact with various enzymes and receptors, it is likely that this compound could influence multiple biochemical pathways .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Allylaminocarbonylphenylboronic acid . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound .
生化学分析
Biochemical Properties
4-Allylaminocarbonylphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with serine proteases, where it acts as an inhibitor by forming a reversible covalent bond with the active site serine residue . This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
The effects of 4-Allylaminocarbonylphenylboronic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This modulation can affect processes such as cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, 4-Allylaminocarbonylphenylboronic acid exerts its effects through specific binding interactions with biomolecules. It forms reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This compound can also interact with transcription factors, altering gene expression patterns . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Allylaminocarbonylphenylboronic acid change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Allylaminocarbonylphenylboronic acid vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
4-Allylaminocarbonylphenylboronic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, 4-Allylaminocarbonylphenylboronic acid is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and activity . These transport mechanisms are vital for determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-Allylaminocarbonylphenylboronic acid is primarily in the cytoplasm and nucleus . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function, as it allows the compound to interact with its target biomolecules effectively.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allylaminocarbonylphenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with allylamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 4-Allylaminocarbonylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The allyl amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Substituted amines or thiols.
類似化合物との比較
Phenylboronic acid: Lacks the allyl amine and carbonyl groups, making it less versatile in certain reactions.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of an allyl amine, which affects its reactivity and applications.
4-Aminophenylboronic acid: Contains an amino group instead of an allyl amine, influencing its chemical behavior.
特性
IUPAC Name |
[4-(prop-2-enylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h2-6,14-15H,1,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVRLQMDCATRNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397580 | |
| Record name | 4-Allylaminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-20-6 | |
| Record name | 4-Allylaminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




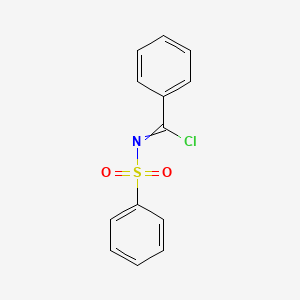

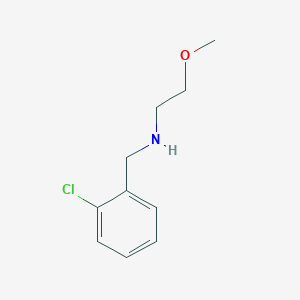
![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)
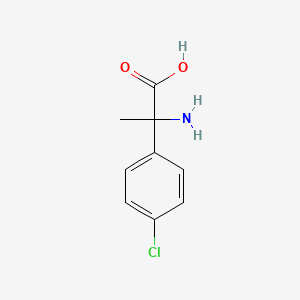
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)
![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)
